molecular formula C13H13ClN2 B2871977 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine CAS No. 122994-74-5

8-Chloro-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B2871977
CAS No.: 122994-74-5
M. Wt: 232.71 g/mol
InChI Key: KVGMGGLTJLJDFE-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine is a derivative of acridine, a heterocyclic compound known for its wide range of biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties .

Future Directions

The future directions for the research and development of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine and related compounds could involve further investigation of their potential as cholinesterase inhibitors for the treatment of Alzheimer’s disease . Additionally, these compounds could be evaluated for their potential to inhibit amyloid aggregation .

Mechanism of Action

Target of Action

The primary targets of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, are acetylcholinesterase (AChE) and N-methyl-D-aspartate (NMDA) receptors . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain associated with memory and cognition. NMDA receptors are a type of glutamate receptor involved in synaptic plasticity and memory function .

Mode of Action

Tacrine acts as a reversible cholinesterase inhibitor , binding to AChE and preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function . Simultaneously, Tacrine acts as a subunit-dependent NMDA receptor antagonist , potentially modulating glutamatergic neurotransmission .

Biochemical Pathways

By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can help alleviate the deficiency of acetylcholine observed in Alzheimer’s disease . The antagonistic action on NMDA receptors may help regulate the activity of glutamate, a neurotransmitter that can cause neurotoxicity if its levels become too high .

Result of Action

The increased acetylcholine levels resulting from AChE inhibition by Tacrine can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . The modulation of NMDA receptors could potentially have neuroprotective effects .

Action Environment

The action, efficacy, and stability of Tacrine can be influenced by various environmental factorsFor instance, certain storage conditions are recommended to maintain the stability of the compound .

Preparation Methods

The synthesis of 8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-chloro-1,2,3,4-tetrahydroacridine.

    Chlorination: The introduction of a chlorine atom at the 8th position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Chemical Reactions Analysis

8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine can be compared with other acridine derivatives such as:

The unique substitution pattern of 8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine, particularly the presence of the chlorine atom at the 8th position, contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydroacridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGMGGLTJLJDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122994-74-5
Record name 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122994745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ2J553F8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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